Enhanced Lipophilicity Compared to Unsubstituted 3-(3-Pyridinyl)benzenamine
4-Methyl-3-(3-pyridinyl)-benzenamine exhibits a computed XLogP3 value of 2.2, which is higher than the 1.8 observed for the unsubstituted analog 3-(3-pyridinyl)benzenamine. This indicates increased lipophilicity conferred by the 4-methyl group [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-(3-Pyridinyl)benzenamine: 1.8 |
| Quantified Difference | +0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14 for target; 2025.09.15 for comparator) |
Why This Matters
Increased lipophilicity can enhance passive membrane permeability and influence metabolic stability, critical parameters in drug candidate optimization.
- [1] PubChem. Compound Summary for CID 22473585, 4-Methyl-3-(pyridin-3-yl)aniline, and CID 459521, 3-(Pyridin-3-yl)aniline. National Center for Biotechnology Information. Accessed April 2026. View Source
